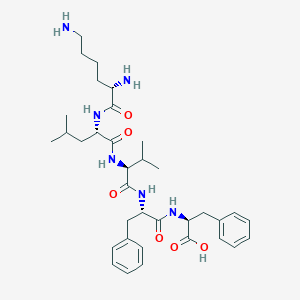

h-Lys-leu-val-phe-phe-oh

Description

Properties

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H52N6O6/c1-22(2)19-27(38-31(42)26(37)17-11-12-18-36)33(44)41-30(23(3)4)34(45)39-28(20-24-13-7-5-8-14-24)32(43)40-29(35(46)47)21-25-15-9-6-10-16-25/h5-10,13-16,22-23,26-30H,11-12,17-21,36-37H2,1-4H3,(H,38,42)(H,39,45)(H,40,43)(H,41,44)(H,46,47)/t26-,27-,28-,29-,30-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SICITCLFXRGKJW-IIZANFQQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)O)NC(=O)C(CCCCN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)NC(=O)[C@H](CCCCN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H52N6O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

652.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization As a Core Amyloid β Aβ Fragment Aβ16 20

The KLVFF sequence corresponds to amino acid residues 16-20 of the full-length amyloid-β peptide. nih.govjst.go.jpmdpi.com This specific region is situated within the central hydrophobic core of Aβ, a domain critically implicated in the peptide's propensity to self-assemble and form insoluble aggregates. mdpi.comacs.orgarxiv.org The hydrophobic nature of this fragment, particularly the two consecutive phenylalanine residues at its C-terminus, is a key driver of the intermolecular interactions that initiate the aggregation cascade. mdpi.comdtu.dk

The identification of KLVFF as a minimal binding sequence necessary for Aβ aggregation has been a significant breakthrough. researchgate.netnovoprolabs.com It is understood that the self-recognition of these KLVFF domains within Aβ monomers is a crucial step in the formation of β-sheet structures, the hallmark of amyloid fibrils. jst.go.jpnih.gov This self-recognition is mediated by a combination of hydrophobic and electrostatic interactions. researchgate.net The strategic location and inherent properties of the KLVFF fragment make it a focal point for understanding the molecular pathogenesis of Alzheimer's disease. researchgate.net

Table 1: Key Properties of h-Lys-leu-val-phe-phe-oh (KLVFF)

| Property | Value | Reference |

|---|---|---|

| Sequence | This compound | novoprolabs.com |

| Chemical Formula | C₃₅H₅₂N₆O₆ | novoprolabs.com |

| Molecular Weight | 652.82 g/mol | novoprolabs.com |

| Theoretical pI | 10.09 | novoprolabs.com |

| GRAVY | 1.94 | novoprolabs.com |

Fundamental Role in Protein Aggregation and Misfolding Research

The KLVFF peptide plays a fundamental role in the study of protein aggregation and misfolding, primarily by serving as a potent inhibitor of Aβ fibril formation. jst.go.jpmdpi.commedchemexpress.com By binding to the corresponding region in full-length Aβ peptides, KLVFF can interfere with the self-assembly process, effectively acting as a "β-sheet breaker". novoprolabs.comnih.gov This inhibitory action has been demonstrated in numerous in vitro studies, where the presence of KLVFF has been shown to reduce the formation of amyloid fibrils. nih.govresearchgate.netmdpi.com

The mechanism of inhibition involves the disruption of the ordered hydrogen bonding and hydrophobic interactions that are necessary for the elongation of amyloid fibrils. jst.go.jpnih.gov Molecular dynamics simulations and experimental studies have shown that KLVFF can bind to Aβ monomers and oligomers, preventing their conformational transition into the β-sheet-rich structures that are prone to aggregation. nih.govacs.org The binding affinity of KLVFF to Aβ is a critical factor in its inhibitory capacity. nih.govsci-hub.se

Furthermore, research has explored modifications of the KLVFF sequence to enhance its inhibitory properties. Analogs with altered amino acids or the addition of terminal groups have been synthesized and tested for their ability to block Aβ aggregation. mdpi.comfrontiersin.org For instance, the addition of charged residues at the termini can improve solubility and inhibitory efficacy. medchemexpress.com These studies not only provide insights into the specific molecular interactions driving aggregation but also offer a platform for the rational design of therapeutic agents against amyloid diseases. mdpi.comarxiv.org

Significance As a Model System for Amyloid Fibrillogenesis Studies

Established Peptide Synthesis Techniques

The chemical synthesis of peptides like this compound is predominantly achieved through a stepwise assembly of amino acids on a solid support. This approach, known as solid-phase peptide synthesis (SPPS), allows for the efficient and controlled construction of the peptide chain.

Solid-Phase Peptide Synthesis (SPPS) Protocols (e.g., Fmoc-Chemistry)

Solid-Phase Peptide Synthesis (SPPS) using 9-fluorenylmethoxycarbonyl (Fmoc) chemistry is the most common method for preparing KLVFF and its analogues. creative-peptides.comresearchgate.net The synthesis begins at the C-terminus by attaching the first protected amino acid (in this case, Phenylalanine) to an insoluble polymer resin. uci.edu For a peptide with a C-terminal carboxylic acid like this compound, a Wang resin or a 2-chlorotrityl chloride resin is typically employed. uci.edu

The synthesis follows a cyclical process:

Deprotection: The N-terminal Fmoc protecting group of the resin-bound amino acid is removed using a mild base, typically a 20% solution of piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). creative-peptides.comuci.edu This exposes a free amine group.

Washing: The resin is thoroughly washed with DMF to remove the piperidine and by-products. mdpi.com

Coupling: The next Fmoc-protected amino acid in the sequence is activated using a coupling reagent (e.g., HCTU, HATU) and added to the resin. uci.edu The activated carboxylic acid of the incoming amino acid reacts with the free amine on the resin-bound peptide, forming a new peptide bond.

Washing: The resin is washed again to remove excess reagents and by-products. mdpi.com

This cycle is repeated for each amino acid (Phe, Val, Leu, Lys) until the full peptide sequence is assembled. The side chains of reactive amino acids, such as the amine group of Lysine (B10760008), are protected with acid-labile groups (e.g., Boc) to prevent side reactions. rsc.org Finally, the completed peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid cocktail, typically containing trifluoroacetic acid (TFA). nih.gov

Table 1: Representative Fmoc-SPPS Cycle

| Step | Reagent/Solvent | Purpose | Duration |

| Swelling | Dichloromethane (DCM) or DMF | Prepares the resin for synthesis | 30-60 min |

| Deprotection | 20% Piperidine in DMF | Removes the Fmoc protecting group | 5-20 min |

| Washing | DMF, Isopropanol (IPA), DCM | Removes residual reagents | Variable |

| Coupling | Fmoc-amino acid, Coupling agent (e.g., HCTU, HATU), Base (e.g., DIPEA) in DMF | Forms the peptide bond | 30 min - 4 hours |

| Washing | DMF, DCM | Removes excess reagents and by-products | Variable |

| Cleavage | TFA, Scavengers (e.g., H₂O, TIS) | Releases the peptide from the resin and removes side-chain protecting groups | 1-3 hours |

Microwave-Assisted Solid Phase Peptide Synthesis (MW-SPPS)

Microwave-Assisted Solid-Phase Peptide Synthesis (MW-SPPS) is an advanced technique that utilizes microwave energy to accelerate the chemical reactions involved in peptide synthesis. nih.gov This method significantly reduces synthesis times, often from days to hours, and can improve the purity and yield of the final peptide, especially for complex or aggregation-prone sequences. sid.irjpt.com

The fundamental steps of MW-SPPS are the same as in conventional SPPS, but the deprotection and coupling reactions are performed in a microwave reactor. jpt.com The microwave irradiation provides rapid and uniform heating, which enhances reaction kinetics. nih.gov For example, coupling reactions that might take an hour or more at room temperature can often be completed in just 5 minutes with microwave assistance, while Fmoc deprotection can be reduced to as little as 3 minutes. nih.gov

In the synthesis of KLVFF derivatives, such as Ac-KLVFF, MW-SPPS has been successfully employed. nih.gov A typical protocol might involve using a microwave power of 25 watts, with coupling reactions performed at 75°C for 5 minutes and deprotection at 75°C for 3 minutes. nih.gov This acceleration makes MW-SPPS a highly efficient alternative to standard SPPS for producing KLVFF and its analogues for research and development.

Terminal Functionalization Strategies

Modifying the N- and C-termini of the KLVFF peptide is a key strategy to enhance its properties. These modifications can improve stability against enzymatic degradation, alter solubility, and modulate biological activity. formulationbio.comwpmucdn.com

N- and C-Terminal Capping Modifications

N-Terminal Capping: The free amino group at the N-terminus is a primary site for degradation by aminopeptidases. Capping this group by acetylation (introducing an acetyl group, -COCH₃) is a common and effective strategy to increase the peptide's stability. sigmaaldrich.com Acetylation neutralizes the positive charge of the N-terminal amine, which can also influence its interaction with biological targets. sigmaaldrich.com The synthesis of Ac-KLVFF is a well-documented example of this approach. nih.gov The acetylation is typically performed as the final step on the resin-bound peptide by treating it with acetic anhydride. researchgate.net Another common N-terminal modification is the addition of a succinyl group, which introduces a carboxylic acid moiety. nih.gov

C-Terminal Capping: The C-terminal carboxylic acid can be modified to prevent degradation by carboxypeptidases and to remove the negative charge, which can enhance cell permeability and receptor binding. formulationbio.com The most common C-terminal modification is amidation, where the carboxylic acid (-COOH) is converted to a primary amide (-CONH₂). nih.gov This is often achieved by synthesizing the peptide on a specific type of resin, such as a Rink Amide resin, which yields a C-terminally amidated peptide upon cleavage. creative-peptides.com Alternatively, amidation can be performed in solution after the peptide has been cleaved from the resin, using coupling agents like HATU in the presence of an ammonia (B1221849) source. researchgate.net

Table 2: Common Terminal Modifications of KLVFF

| Modification | Terminus | Added Group | Purpose |

| Acetylation | N-terminus | Acetyl (-COCH₃) | Increases stability against aminopeptidases, neutralizes charge. sigmaaldrich.com |

| Succinylation | N-terminus | Succinyl (-COCH₂CH₂COOH) | Introduces a linker and a negative charge. nih.gov |

| Amidation | C-terminus | Amide (-CONH₂) | Increases stability against carboxypeptidases, neutralizes charge, mimics native proteins. nih.gov |

| Esterification | C-terminus | Ester (-COOR) | Removes charge, can act as a prodrug. nih.gov |

Chiral Modifications for Modulated Activity and Stability

Altering the chirality of the amino acid residues within the KLVFF sequence is a powerful strategy to create analogues with enhanced therapeutic properties.

Strategic Halogenation for Structural Elucidation

Halogenation has emerged as a powerful tool not only to modulate the self-assembly properties of KLVFF but also to facilitate its structural determination. The introduction of halogen atoms, such as bromine and iodine, into the phenylalanine residues can promote crystallization, a critical step for high-resolution X-ray crystallography which has been challenging for the native KLVFF peptide due to its low crystallinity. researchgate.net

Research has demonstrated that the number, position, and type of halogen atom introduced into the phenylalanine rings of KLVFF allow for controlled formation of different nano-architectures. rsc.org This strategic halogenation provides a method to engineer the self-assembly of amyloid peptides and generate novel nanostructures. rsc.org Furthermore, studies have investigated the impact of halogenation on the inhibitory activity of KLVFF against Aβ aggregation. One study found that an iodinated KLVFF peptide with an N-terminal amine and a C-terminal amide (H2N-KLVFF(4-I)-CONH2) was a more effective inhibitor of Aβ fibril formation compared to other halogenated and non-halogenated analogues. researchgate.netnih.gov

Design and Synthesis of KLVFF-Conjugates and Hybrid Molecules

To augment the inherent properties of KLVFF, researchers have developed a variety of conjugates and hybrid molecules by attaching it to other functional moieties. These modifications aim to improve solubility, enhance targeting, and introduce new functionalities.

Coupling with Metal Chelating Moieties (e.g., Cyclen, Porphyrin)

The conjugation of KLVFF with metal-chelating agents like cyclen and porphyrin has been explored to create bifunctional molecules. These hybrids are designed to both recognize Aβ via the KLVFF sequence and chelate metal ions that are implicated in Aβ aggregation and toxicity. rsc.orgnih.gov

A cyclen-KLVFF hybrid was shown to capture copper(II) from Aβ, interfere with Aβ oligomerization and aggregation, and even cleave the Aβ peptide. rsc.orgnih.gov The synthesis of these hybrids often involves solid-phase peptide synthesis (SPPS) of the KLVFF fragment followed by coupling with a functionalized tetraazamacrocycle. rsc.orghilarispublisher.com Both amide-linked and triazole-linked derivatives have been synthesized, with the triazole linkage being introduced via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction. rsc.org

Similarly, porphyrin-KLVFF conjugates have been developed, combining the Aβ-binding properties of the peptide with the spectroscopic and photodynamic capabilities of the porphyrin macrocycle. rsc.orgrsc.orgnih.gov These conjugates have been synthesized through both amide bond formation and click chemistry. rsc.orgnih.gov Zinc-metalled porphyrin-KLVFF conjugates have demonstrated anti-aggregating properties and the ability to inhibit Aβ oligomer cytotoxicity. rsc.orgresearchgate.net The porphyrin scaffold can also improve the water solubility of the otherwise hydrophobic KLVFF peptide. rsc.org

| Chelating Moiety | Linkage Type | Synthetic Strategy | Observed Properties of Conjugate |

| Cyclen | Amide, Triazole | Solid-phase peptide synthesis followed by coupling | Captures Cu(II) from Aβ, interferes with Aβ aggregation, proteolytically active rsc.orgnih.gov |

| Porphyrin | Amide, Triazole (Click Chemistry) | Solid-phase peptide synthesis and solution-phase coupling | Anti-aggregating properties, inhibits Aβ oligomer cytotoxicity, improved water solubility rsc.orgrsc.orgresearchgate.net |

Integration with Small Molecule Scaffolds (e.g., Curcumin (B1669340), Adamantane Derivatives)

KLVFF has been conjugated to various small molecule scaffolds to enhance its therapeutic potential. Curcumin, a natural compound with known anti-amyloid properties, has been coupled with KLVFF to create bifunctional molecules. nih.govnih.gov The synthesis of KLVFF-curcumin conjugates has been achieved through carbodiimide-mediated coupling reactions to form an amide linkage. nih.govmdpi.com These conjugates, often formulated into microemulsions, are designed to have dual modes of action: inhibiting Aβ aggregation by both the curcumin and KLVFF moieties. nih.gov

Adamantane derivatives, such as memantine (B1676192) and amantadine, have also been conjugated to KLVFF. cnr.itnih.gov These conjugates are typically synthesized using Microwave-Assisted Solid Phase Peptide Synthesis (MW-SPPS). nih.gov The resulting molecules, for instance, Mem-Succ-KLVFF and Ada-Succ-KLVFF, have been investigated for their effects on Aβ aggregation and cognitive function. nih.gov

| Small Molecule Scaffold | Synthetic Approach | Purpose of Conjugation |

| Curcumin | Carbodiimide-mediated coupling | Combine anti-amyloid properties of both moieties nih.govnih.gov |

| Adamantane Derivatives | Microwave-Assisted Solid Phase Peptide Synthesis (MW-SPPS) | Investigate effects on Aβ aggregation and cognitive function cnr.itnih.gov |

Fusion with Other Peptides (e.g., Transthyretin, Penetratin)

To improve delivery across the blood-brain barrier and enhance targeting of amyloid plaques, KLVFF has been genetically fused with other peptides. A notable example is the creation of a fusion protein, KLVFF-TTR-Penetratin (KTP). nih.govnih.govresearchgate.net In this construct, KLVFF serves as the Aβ-targeting moiety, transthyretin (TTR) provides inhibitory effects on Aβ aggregation, and penetratin, a cell-penetrating peptide (CPP), facilitates passage across the blood-brain barrier. nih.govnih.govresearchgate.net This fusion protein was constructed by genetically fusing KLVFF to the N-terminus and penetratin to the C-terminus of TTR. nih.gov The resulting KTP protein demonstrated enhanced inhibition of Aβ aggregation compared to TTR alone. nih.govnih.gov

Attachment of Fluorescent Probes (e.g., Nitro-1,2,3-benzoxadiazole)

For detection and imaging purposes, fluorescent probes can be attached to KLVFF. Nitro-1,2,3-benzoxadiazole (NBD), a hydrophobicity-sensitive fluorophore, has been used to N-terminally cap KLVFF on solid support beads. researchgate.net In an aqueous environment, if the KLVFF peptides self-assemble, they create a hydrophobic pocket that causes the NBD molecule to fluoresce. researchgate.net This principle has been used in a one-bead one-compound (OBOC) library screening method to rapidly identify self-assembling peptide sequences. researchgate.net

Macrocyclization and Constrained Analogues

To overcome the limitations of linear peptides, such as high conformational flexibility and susceptibility to proteolysis, macrocyclization has been employed to create constrained analogues of KLVFF. nih.gov Reducing the conformational freedom of the peptide can lead to improved inhibitory effects on Aβ aggregation. researchgate.net

Klvff Self Assembly and the Formation of Hierarchical Supramolecular Architectures

Driving Forces for Self-Assembly

The spontaneous organization of KLVFF peptides into ordered structures is propelled by a combination of specific intermolecular forces. These forces dictate the initial association of monomers and their subsequent arrangement into more complex assemblies.

Inter-peptide Hydrogen Bonding

Hydrogen bonding is a fundamental driving force in the self-assembly of KLVFF peptides. These bonds form between the amide hydrogen and carbonyl oxygen atoms of the peptide backbone, leading to the formation of β-sheet structures. mdpi.com This ordered arrangement is a hallmark of amyloid fibrils and is crucial for the stability of the resulting supramolecular architectures. acs.orgresearchgate.net The propensity of KLVFF to form intermolecular hydrogen bonds facilitates the extension of β-sheets, which is a key step in the fibrillization process. nih.gov

Aromatic π-π Stacking

The two adjacent phenylalanine (Phe) residues at the C-terminus of the KLVFF peptide provide a crucial contribution to self-assembly through aromatic π-π stacking interactions. acs.orgnih.gov The planar phenyl rings of these residues can stack on top of each other, creating a favorable energetic interaction that helps to align the peptide molecules. nsf.govrsc.org This stacking contributes to the thermodynamic stability of the assembled structures and can influence the morphology of the resulting aggregates. acs.orgnsf.gov Studies have shown that these aromatic interactions are a strong influencer in the self-assembly process, particularly in dilute solutions. acs.org

Metal Coordination and Chelation

The self-assembly of KLVFF can also be influenced by the presence of metal ions. While the KLVFF sequence itself is not a primary metal-binding site within the full Aβ peptide, metal ions can modulate the aggregation process. nih.gov Metal coordination can lead to the formation of complexes that may either promote or inhibit fibrillization, depending on the specific ion and its concentration. nih.govnih.govdiva-portal.org For instance, some metal ions can bind to form an aggregation-inert complex, effectively reducing the concentration of monomers available for fibril formation. nih.govnih.gov

Influence of Environmental Parameters (e.g., pH, Ionic Strength)

The self-assembly of KLVFF is highly sensitive to environmental conditions such as pH and ionic strength.

pH: Changes in pH can alter the charge state of the terminal amino and carboxyl groups, as well as the side chain of the Lysine (B10760008) residue. nih.govrsc.org At low pH, the increased positive charge can lead to electrostatic repulsion, hindering aggregation. Conversely, as the pH approaches the isoelectric point of the peptide, the net charge is reduced, which can accelerate self-assembly. nih.gov The morphology of the assembled structures can also be pH-dependent, with well-defined fibrils observed at a pH of 4.7, while aggregates of short, twisted fibrils are seen at a pH of 11. nih.gov

Ionic Strength: The ionic strength of the solution also plays a critical role. In solutions with low ionic strength, electrostatic repulsion between charged residues can inhibit aggregation. nih.gov Increasing the ionic strength by adding salt can screen these electrostatic charges, thereby promoting the association of peptide monomers and the formation of larger aggregates, including hydrogels. acs.orgresearchgate.netntu.edu.sg The kinetics of amyloid formation are strongly dependent on ionic strength. nih.gov

Morphological Diversity of Self-Assembled Structures

Under different environmental conditions, the self-assembly of KLVFF can result in a wide array of distinct morphologies. These structures range from simple oligomers to complex, hierarchical architectures.

| Assembled Structure | Description |

| Nanofibrils | Elongated, thread-like structures that are a hallmark of amyloid formation. They are typically composed of β-sheets arranged in a cross-β structure. acs.org |

| Nanosheets | Flat, two-dimensional structures that can serve as precursors to more complex assemblies. nih.gov |

| Nanotubes | Hollow, cylindrical structures formed from the self-assembly of the peptide. |

| Hydrogels | Three-dimensional networks of self-assembled fibrils that can entrap large amounts of water, forming a gel-like substance. acs.org |

| Amorphous Aggregates | Disordered, non-fibrillar aggregates that can also be formed during the self-assembly process. acs.org |

The specific morphology that is adopted is a direct consequence of the interplay of the driving forces for self-assembly and the prevailing environmental conditions. For example, in more concentrated solutions, gelation of KLVFF is observed, which is attributed to the screening of electrostatic charges that allows for the aggregation of β-sheets into a fibrillar network. acs.org Cryo-transmission electron microscopy has been instrumental in confirming the formation of β-sheet amyloid fibrils. acs.org

Nanofibril Formation

The self-assembly of KLVFF into nanofibrils is a widely studied phenomenon, largely due to its connection to the fibrillization process in Alzheimer's disease. In aqueous solutions, KLVFF monomers can spontaneously assemble into β-sheet-rich nanofibrils. acs.orgacs.org This process is significantly influenced by aromatic interactions between the phenylalanine units. acs.org The transition from a random coil conformation to β-sheet-heavy nanofibrils is a key step in this assembly. acs.org

These nanofibrils can further entangle and associate to form larger fibrillar networks. acs.orgnih.gov The formation of these structures is a critical aspect of KLVFF's ability to form more complex architectures like hydrogels. The resulting nanofibrils have been observed to have varying morphologies, including straight, twisted, and bundled structures. acs.org

| Research Finding | Methodology | Reference |

| KLVFF self-assembles into a fibrillar network. | Investigation of gel-forming capabilities | acs.orgnih.gov |

| Aromatic interactions between phenylalanine units strongly influence self-assembly in dilute solutions. | UV spectroscopy and circular dichroism | acs.org |

| The transition from monomeric random coil to β-sheet nanofibrils is central to the assembly process. | Fourier-transform infrared spectroscopy (FTIR) | acs.org |

Nanoparticle Fabrication (e.g., Fluorescent Nanoparticles)

Beyond fibrillar structures, KLVFF can be engineered to form nanoparticles with potential applications in nanomedicine. KLVFF-loaded polymeric nanoparticles have been developed to overcome the peptide's poor aqueous solubility and to facilitate its delivery. nih.gov A nanoprecipitation procedure using a mixture of organic solvents like Dimethyl sulfoxide (DMSO) and Acetone has been successfully employed to encapsulate KLVFF within polymeric nanoparticles. nih.gov

Furthermore, fluorescent nanoparticles have been self-assembled from KLVFF and its derivatives through processes like zinc coordination and π-π stacking. researchgate.net These nanoparticles have demonstrated the ability to recognize and interact with Aβ aggregates, suggesting their potential as diagnostic tools. researchgate.net Another approach involves the modification of magnetic nanoparticles with KLVFF to create "nanomagnets" capable of selectively capturing Aβ peptides from aqueous solutions. cnr.it

| Nanoparticle Type | Fabrication Method | Key Feature | Reference |

| Polymeric Nanoparticles | Nanoprecipitation | Controlled release and stabilization of KLVFF | nih.gov |

| Fluorescent Nanoparticles | Self-assembly via zinc coordination and π-π stacking | Recognition of Aβ aggregates | researchgate.net |

| KLVFF-modified Nanomagnets | Decoration of magnetic nanoparticles with KLVFF oligopeptide | Selective recognition and capture of Aβ | cnr.it |

Hydrogelation (e.g., Self-Healing Hydrogels)

Under specific conditions, the self-assembly of KLVFF into nanofibrillar networks can lead to the formation of hydrogels. In concentrated phosphate-buffered saline (PBS) solution, gelation of KLVFF is observed, which is attributed to the screening of electrostatic charges on the peptide, allowing β-sheets to aggregate into a fibrillar gel network. acs.org While KLVFF itself can form fragile hydrogels in PBS at concentrations around 3 wt%, it remains in a liquid state in water up to 4 wt%. xmu.edu.cn

Notably, KLVFF has been shown to form self-healing hydrogels. acs.orgnih.gov These hydrogels can transition from a gel to a liquid state upon the application of shear stress and then reversibly return to a gel state, demonstrating their responsive nature. nih.gov The synthesis of these self-healing hydrogels can be achieved by dissolving acetylated KLVFF in ethanol and allowing it to self-assemble overnight. acs.org

| Hydrogel Property | Formation Condition | Mechanism | Reference |

| Gelation | Concentrated PBS solution | Screening of electrostatic charges, enabling β-sheet aggregation | acs.org |

| Self-healing | Dissolving acetylated KLVFF in ethanol | Reversible transition from gel to liquid state under shear stress | acs.orgnih.gov |

| Enhanced Hydrogelation | Addition of a C-terminal cysteine residue and Ag+ | Formation of coordination polymers | xmu.edu.cn |

Formation of Nanotubes, Nanosheets, and Other Polymorphs

The polymorphism of KLVFF assemblies extends to the formation of nanotubes and nanosheets. A modified version of the peptide, AAKLVFF, has been shown to self-assemble into peptide nanotubes in methanol. nih.govstfc.ac.uk This self-assembly is driven by aromatic interactions between phenylalanine residues, leading to the formation of β-sheets that helically wrap to form the nanotubes. nih.govstfc.ac.uk

In addition to nanotubes, the formation of other polymorphs such as nanosheets and nanotapes has been observed, particularly with modified or functionalized KLVFF peptides. nih.govreading.ac.uk For instance, Fmoc-Phe, a related self-assembling aromatic amino acid, can form extended structures including a mixture of straight and twisted fibrils coexisting with nanotapes. reading.ac.uk The specific morphology of the resulting nanostructure is highly dependent on the experimental conditions, including the solvent and peptide concentration.

| Polymorph | Peptide Sequence/Modification | Formation Condition | Key Structural Feature | Reference |

| Nanotubes | AAKLVFF | Self-assembly in methanol | Helically wrapped β-sheets | nih.govstfc.ac.uk |

| Nanosheets | Aβ aggregates in the presence of specific compounds | Incubation with interfering substances | Two-dimensional sheet structure | nih.gov |

| Nanotapes | Fmoc-Phe | Self-assembly under basic pH conditions | Coexistence with straight and twisted fibrils | reading.ac.uk |

Advanced Spectroscopic and Microscopic Characterization of Self-Assembly

The elucidation of the self-assembly process of KLVFF and the resulting supramolecular architectures relies on a suite of advanced analytical techniques. Spectroscopic methods provide insights into the secondary structure and intermolecular interactions, while microscopic techniques offer direct visualization of the morphology of the assembled nanostructures.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

Circular Dichroism (CD) spectroscopy is a powerful tool for monitoring the conformational changes of peptides during self-assembly. nih.gov For KLVFF, CD spectroscopy has been instrumental in demonstrating the transition from a random coil to a β-sheet secondary structure. acs.orgacs.org In solution, the CD spectrum of KLVFF can show characteristics of β-sheets, often with a positive peak around 193 nm and a negative peak near 216 nm after a period of incubation. acs.org

The evolution of the CD signal over time can provide kinetic information about the self-assembly process. For instance, after 48 hours of incubation, the CD spectrum of KLVFF can show a prominent positive signal around 200 nm, which is indicative of the formation of both β-sheets and α-helices. acs.org This technique allows for the characterization of the secondary structure of KLVFF in various environments and under different conditions that influence its self-assembly. xmu.edu.cnchemrxiv.org

| Observation | Spectral Feature | Interpretation | Reference |

| Initial conformation change | Positive peak at 193 nm and negative peak around 216 nm after 1h incubation | Formation of β-sheet characteristics | acs.org |

| Structure after prolonged incubation | Obvious positive CD signal around 200 nm after 48h incubation | Formation of β-sheets and α-helices | acs.org |

| General self-assembly | Changes in CD spectra over time | Transition from random coil to β-sheet conformation | acs.orgxmu.edu.cn |

Electron Microscopy (TEM, Cryo-TEM) for Morphology Visualization

Transmission Electron Microscopy (TEM) and its cryogenic variant (Cryo-TEM) are indispensable for the direct visualization of the morphology of self-assembled KLVFF nanostructures. biorxiv.org These techniques provide high-resolution images that reveal the size, shape, and hierarchical organization of the assemblies.

Cryo-TEM has been used to confirm the formation of β-sheet amyloid fibrils from KLVFF in aqueous solutions. acs.org A comparison between cryo-TEM images and those from conventional dried and negatively stained TEM specimens has highlighted the significant impact of sample preparation on the observed morphology. acs.org TEM has also been employed to visualize the nanofibrils within KLVFF hydrogels, showing the bundling and debundling of these fibrils before and after the application of shear stress. acs.org Furthermore, TEM analysis has been crucial in identifying the formation of single-domain nanomagnets of 20-40 nm from KLVFF-decorated nanoparticles. cnr.it

| Technique | Observation | Significance | Reference |

| Cryo-TEM | β-sheet amyloid fibril formation | Confirms the fibrillar nature of self-assembled KLVFF | acs.org |

| TEM | Bundling and debundling of nanofibrils in a hydrogel | Illustrates the structural basis of self-healing properties | acs.org |

| TEM | Single domain nanomagnets of 20-40 nm | Characterizes the size and morphology of functionalized nanoparticles | cnr.it |

| TEM | Small particles and a small amount of nanofibrils | Shows partial inhibition of Aβ42 fibrillation by KLVFF | acs.org |

Table of Compound Names

| Abbreviation/Name | Full Name |

| KLVFF | h-Lys-Leu-Val-Phe-Phe-OH |

| Aβ | Amyloid-β |

| DMSO | Dimethyl sulfoxide |

| PBS | Phosphate-buffered saline |

| AAKLVFF | h-Ala-Ala-Lys-Leu-Val-Phe-Phe-OH |

| Fmoc-Phe | N-(9-fluorenylmethoxycarbonyl)-L-phenylalanine |

| TEM | Transmission Electron Microscopy |

| Cryo-TEM | Cryogenic Transmission Electron Microscopy |

| CD | Circular Dichroism |

| FTIR | Fourier-Transform Infrared Spectroscopy |

Atomic Force Microscopy (AFM) for Surface Topography and Aggregate Size

Atomic Force Microscopy (AFM) is a high-resolution imaging technique pivotal for characterizing the surface topography and morphology of self-assembled peptide nanostructures. In the study of KLVFF and its derivatives, AFM provides direct visualization of aggregates, allowing for the determination of their size, shape, and the evolution of their morphology over time.

AFM has been instrumental in observing the time-dependent structural modifications of peptides containing the KLVFF domain. These studies establish aggregation mechanisms by imaging changes in the peptides' adsorption morphology on surfaces over time. For KLVFF-containing peptides, AFM analysis has revealed the formation of various aggregate structures, from early-stage oligomers to mature fibrils nih.gov. The technique allows for precise measurement of fibril dimensions, such as height and width, and can distinguish between different polymorphic forms, for example, smooth cylindrical fibrils versus helically twisted ribbons nih.govbiorxiv.org.

In studies investigating the influence of KLVFF-based inhibitors on the aggregation of other amyloid peptides, AFM confirms the morphological changes of the resulting co-aggregates. For instance, when the amyloid-β (Aβ) peptide is co-incubated with a KLVFF-containing compound (KLVFFK6), AFM and related light scattering techniques show a shift from rodlike aggregates to longer, semiflexible fibrils nih.gov. This demonstrates the ability of AFM to elucidate how KLVFF influences the assembly pathways of other amyloidogenic sequences. The high signal-to-noise ratio of AFM enables the characterization of individual aggregates, even within heterogeneous populations, providing insights into fibril thickness and distribution mdpi.com.

Table 1: Morphological Characteristics of KLVFF-Related Fibrils Determined by AFM

| Fibril Type | Predominant Morphology | Typical Height/Diameter | Reference |

|---|---|---|---|

| VQIVYK (Tau-derived) | Smooth, cylindrical | 8-9 nm | biorxiv.org |

| Amylin | Widely distributed | 9-20 nm | mdpi.com |

| Aβ + KLVFFK6 | Long, semiflexible chains | Not specified | nih.gov |

X-ray Scattering and Diffraction Techniques (XRD, SAXS, WAXS) for Structural Periodicity

Fiber X-ray Diffraction (XRD) performed on aligned samples of KLVFF fibrils provides definitive evidence of their β-sheet structure core.ac.uk. The diffraction patterns exhibit characteristic reflections corresponding to the spacing between β-strands (approximately 4.7 Å) and the distance between β-sheets (approximately 10 Å) core.ac.uknih.gov. For modified KLVFF peptides that form microcrystals, high-resolution single-crystal X-ray diffraction has been used to obtain detailed atomic information, revealing the precise packing of the peptides in a β-sheet arrangement nih.govresearchgate.net. Studies on halogenated KLVFF derivatives show that this modification can promote crystallization, facilitating detailed structural analysis nih.govresearchgate.net.

Table 2: Structural Parameters of KLVFF-Related Amyloid Fibrils from X-ray Scattering

| Technique | Parameter | Typical Value | Structural Feature | Reference |

|---|---|---|---|---|

| WAXS | Inter-strand spacing | ~4.7 Å | Distance between adjacent β-strands | nih.gov |

| WAXS | Inter-sheet spacing | ~10 Å | Packing distance between β-sheets | nih.gov |

| SAXS | Fibril Cross-Section | Varies | Overall shape and size of fibrils | nih.govnih.gov |

| XRD | Unit Cell Dimensions | a=0.96 nm, b=1.9 nm, c=4.8 nm* | Crystalline packing of peptides in fibrils | core.ac.uk |

*Note: Values are for a modified AAKLVFF peptide.

Fourier Transform Infrared (FTIR) Spectroscopy for Vibrational Signatures

Fourier Transform Infrared (FTIR) spectroscopy is a powerful non-invasive technique for determining the secondary structure of proteins and peptides by analyzing their vibrational modes. For KLVFF, FTIR is primarily used to identify and monitor the formation of β-sheet structures during self-assembly.

The analysis focuses on the amide I band (1600–1700 cm⁻¹), which arises mainly from C=O stretching vibrations of the peptide backbone and is highly sensitive to secondary structure shimadzu.com. In unordered or random coil peptides, this band appears around 1640-1655 cm⁻¹. Upon aggregation and formation of β-sheets, a characteristic new peak appears at a lower frequency, typically between 1620 cm⁻¹ and 1630 cm⁻¹ nih.govresearchgate.net.

Studies on KLVFF and its derivatives consistently show the development of a peak around 1625-1626 cm⁻¹ as the peptides self-assemble, providing clear evidence for β-sheet formation nih.govnih.govreading.ac.uk. The presence of this peak confirms that KLVFF aggregates adopt the amyloid-like cross-β conformation core.ac.uk. Furthermore, FTIR can be used to study the kinetics of aggregation and the influence of external factors. For instance, when KLVFF is used as an inhibitor, FTIR can show a reduction in the β-sheet content of the target amyloid peptide nih.gov. Second-derivative analysis of the amide I band can enhance resolution, allowing for more precise identification of overlapping structural components, such as distinguishing between antiparallel and parallel β-sheets shimadzu.comnih.gov.

Table 3: Key FTIR Amide I Band Frequencies for KLVFF Secondary Structure

| Wavenumber (cm⁻¹) | Assignment | Significance | Reference |

|---|---|---|---|

| ~1625-1630 cm⁻¹ | Intermolecular β-sheet | Hallmark of amyloid fibril formation | nih.govresearchgate.net |

| 1672 cm⁻¹ | TFA Counterions | Present in samples prepared with trifluoroacetic acid | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution and Solid-State Structural Details

Nuclear Magnetic Resonance (NMR) spectroscopy provides atomic-resolution information on the structure, dynamics, and interactions of KLVFF in both solution and solid states. It is a key technique for mapping binding interfaces and characterizing conformational changes.

In solution, 2D NMR techniques such as ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) are used to study the interaction of KLVFF with binding partners like the Aβ peptide or small molecule modulators acs.orgresearchgate.net. When KLVFF binds to another molecule, changes in the chemical environment of the involved amino acid residues lead to chemical shift perturbations in the NMR spectrum. By tracking these changes, the specific residues at the binding interface can be identified, providing a detailed map of the interaction site acs.org. The initial 3D structure of the Aβ monomer, which contains the KLVFF sequence, was originally determined in solution using NMR researchgate.net.

Solid-state NMR (ssNMR) is particularly suited for studying the structure of insoluble KLVFF aggregates and fibrils. While technically challenging, ssNMR can provide crucial constraints on the peptide's conformation and intermolecular packing within the mature fibril nih.gov. Models of Aβ fibrils, which KLVFF is designed to interact with, have been developed based on ssNMR data, revealing a double-layered cross-β unit structure nih.gov. These high-resolution structural models are essential for understanding the mechanism of fibrillization and its inhibition by KLVFF-based peptides.

Fluorescence Spectroscopies (e.g., Thioflavin T, Bis-ANS, Intrinsic Fluorescence) for Aggregation Kinetics and Ligand Binding

Fluorescence spectroscopy offers a suite of highly sensitive methods to monitor the self-assembly of KLVFF, characterize the properties of the resulting aggregates, and study their interactions with other molecules.

Thioflavin T (ThT) is an extrinsic fluorescent dye that exhibits a significant increase in fluorescence quantum yield upon binding to the cross-β structure of amyloid fibrils nih.govmdpi.com. This property makes ThT an excellent probe for monitoring the kinetics of KLVFF fibrillization in real-time researchgate.netchemrxiv.org. A typical ThT assay shows a sigmoidal curve over time, representing the nucleation-dependent polymerization process of amyloid formation, with a lag phase, a growth phase, and a plateau phase researchgate.net. The intensity of the ThT fluorescence signal at the plateau is proportional to the amount of fibrillar material formed nih.gov.

Bis-ANS (4,4'-Dianilino-1,1'-binaphthyl-5,5'-disulfonic acid) and the related probe ANS are used to detect the formation of early-stage aggregates with exposed hydrophobic surfaces researchgate.netnih.gov. These probes are weakly fluorescent in aqueous solution but show a marked increase in fluorescence upon binding to hydrophobic pockets on proteins or peptide oligomers nih.govresearchgate.net. This is used to determine a critical aggregation concentration (cac), at which an initial "hydrophobic collapse" occurs, often preceding the formation of ordered β-sheets nih.govresearchgate.net.

Intrinsic Fluorescence has been observed in amyloid fibrils, arising not from aromatic amino acid side chains but from the electronic structure of the densely packed cross-β spine itself nih.govnih.gov. This label-free method allows for the tracking of amyloid self-assembly without the use of external probes, thus avoiding any potential artifacts from dye-peptide interactions nih.govsemanticscholar.org. The emission spectrum, with a maximum often observed around 475 nm, can be used to monitor the appearance of amyloid structures over time d-nb.info.

Mass Spectrometry (e.g., ESI-MS, MALDI-TOF-MS, Ion Mobility-MS) for Oligomeric State and Interactions

Mass spectrometry (MS) techniques are vital for characterizing the initial stages of KLVFF self-assembly, specifically for identifying the distribution and stoichiometry of oligomeric species.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that can transfer non-covalent complexes from solution into the gas phase, allowing for the detection of oligomers. ESI-MS has been used to identify the presence of a significant population of oligomeric species for KLVFF derivatives, with aggregates as large as 20-mers being detected nih.govresearchgate.net. This confirms that KLVFF self-assembly proceeds through the formation of discrete oligomeric intermediates.

Computational Biophysics and Molecular Modeling of Klvff Systems

Molecular Dynamics (MD) Simulations of Peptide Conformations and Interactions

Molecular dynamics (MD) simulations are a cornerstone of computational biophysics, used to explore the conformational landscape and interaction dynamics of peptides like KLVFF. These simulations have been instrumental in characterizing the self-assembly of KLVFF and its interaction with the full-length Aβ peptide. mdpi.combiorxiv.org

Studies have shown that KLVFF peptides can self-assemble, forming structures with β-sheet characteristics, which are a hallmark of amyloid fibrils. acs.orgnih.gov MD simulations reveal that these aggregation processes are driven by a combination of hydrophobic and electrostatic interactions. pku.edu.cn For instance, simulations of Aβ(16-22), a fragment containing the KLVFF sequence, demonstrate a tendency to form antiparallel, β-barrel-like structures when aggregating in homogenous systems. biorxiv.org The simulations highlight how hydrophobic interactions between the core residues act as a major factor in binding affinity and structural formation. acs.org

When interacting with the full-length Aβ peptide, MD simulations indicate that KLVFF can bind selectively to the homologous Aβ(16-20) region. acs.orgresearchgate.net This binding interferes with the ordered packing of β-sheets, thereby inhibiting the elongation of amyloid fibrils. acs.orgnih.gov Microsecond-scale MD simulations have shown that KLVFF preferentially binds to the lateral face of Aβ oligomers, inducing conformational changes that can lead to the partial detachment of monomers from the fibril model, thus destabilizing the aggregate. researchgate.net These computational findings support an inhibitory mechanism based on disrupting the structural integrity of growing Aβ oligomers and fibrils. researchgate.netchemrxiv.org

| Simulation System | Key Findings | Reference |

| Homogenous Aβ(16-22) | Formation of antiparallel, β-barrel-like hexamers. | biorxiv.org |

| KLVFF with Aβ42 | KLVFF selectively binds to the Aβ(16-20) segment, blocking ordered β-sheet packing. | acs.org |

| KLVFF with Aβ11-42 hexamer | Preferential binding to the lateral face, inducing conformational changes and destabilizing terminal monomers. | researchgate.net |

| Aβ(16-22) at interfaces | Aggregation is accelerated at hydrophilic-hydrophobic interfaces. | mdpi.com |

Molecular Docking Studies for Ligand-Peptide Binding Site Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second. In the context of KLVFF, docking studies have been employed to identify binding sites and predict the binding modes of various ligands, including small-molecule inhibitors and KLVFF-derived peptides, with the Aβ peptide. nih.govdoaj.org

Docking simulations have confirmed that KLVFF and its analogues bind to the central hydrophobic core (residues 16-20) of Aβ. acs.orgnih.gov These studies help in visualizing the key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-Aβ complex. For example, docking was used to explore the binding affinity between a binary modulator system composed of KLVFF and epigallocatechin-3-gallate (EGCG) with the Aβ42 monomer. acs.org The results indicated that the binary inhibitors interact with the Aβ42 molecule through hydrogen bonds, and the increased steric hindrance of this complex contributes to the inhibition of Aβ42 aggregation. acs.org

Furthermore, pharmacophore-based docking has been utilized as a strategy to screen for novel small molecules that can mimic the binding of KLVFF and disrupt Aβ dimerization and subsequent oligomerization. nih.gov By using one Aβ monomer as a receptor and another as a ligand, researchers can develop a pharmacophore model that guides the identification of compounds capable of fitting the dimerization interface. nih.gov Such studies are crucial for the structure-based design of new and more effective inhibitors of Aβ aggregation. frontiersin.org

| System | Docking Method | Predicted Binding Site/Interaction | Reference |

| KLVFF/EGCG and Aβ42 | PyMOL Autodock plugin | Interactions primarily at Ala2, Glu3, Ala21, and Glu22 of Aβ42 via hydrogen bonds. | acs.org |

| KLVFF and Aβ(1-40) | Autodock | Strong binding to both monomeric Aβ(1-40) and mature fibrils. | nih.gov |

| Aβ42 Dimerization | Pharmacophore-based docking | Identification of small molecules that fit the Aβ42 dimerization interface to inhibit oligomerization. | nih.gov |

| Benzofuran derivatives and Aβ fibril | AutoDock 4.2 | Strong binding energy and affinity to Aβ fibrils, targeting the KLVFF region. | doaj.org |

Advanced Free Energy Calculations (e.g., MM/PBSA) for Binding Affinity Quantification

To obtain a more quantitative understanding of binding, advanced free energy calculation methods are often coupled with MD simulations. The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method is a widely used approach to estimate the binding free energy of a ligand to a receptor. researchgate.netnih.gov

Several studies have applied the MM/PBSA method to quantify the binding affinity of KLVFF and other peptide inhibitors to Aβ. researchgate.netpku.edu.cnnih.gov These calculations consistently show that KLVFF has a high binding affinity for Aβ. researchgate.net One comparative study using MM/PBSA found that KLVFF exhibited the highest binding affinity to an Aβ monomer compared to two other peptide inhibitors, VVIA and LPFFD. researchgate.net The analysis revealed that the binding is driven by a combination of van der Waals, electrostatic, and nonpolar solvation energies, with hydrophobic interactions playing a more significant role than hydrogen bonding. nih.gov

MM/PBSA can also be used to perform a per-residue decomposition of the binding free energy, identifying "hotspot" residues that contribute most significantly to the interaction. researchgate.net For the KLVFF-Aβ42 complex, such analysis identified strong interactions with several Aβ residues, including negatively charged residues near the N-terminus (e.g., D1, E3, E11, E22, D23) and residues within the hydrophobic core. researchgate.net Specifically, residue E22 of Aβ42 was shown to have a particularly strong binding affinity for KLVFF. researchgate.net These detailed energetic insights are invaluable for optimizing peptide inhibitors to enhance their binding and inhibitory capabilities. researchgate.net

| Interacting Pair | Computational Method | Calculated Binding Energy (ΔG_bind) | Key Finding | Reference |

| KLVFF and Aβ42 | MM/PBSA | Not specified, but highest among inhibitors tested. | KLVFF has the highest binding affinity compared to VVIA and LPFFD. | researchgate.net |

| KLVFF and Aβ(16-22) | MM/PBSA | Not specified, but weaker than LPFFD. | Binding affinity correlates with the rate of oligomerization inhibition. | nih.gov |

| KLVFF and Aβ42 | Per-residue free energy decomposition | E22: -29.11 kcal/mol | Identified hotspot residues in Aβ42 responsible for strong binding to KLVFF. | researchgate.net |

| KLVFF/EGCG and Aβ42 | Molecular Docking | -7.5 kcal/mol (KLVFF-Aβ42) | Calculated binding energy for individual components of a binary inhibitor system. | acs.org |

Thermodynamic Analyses of KLVFF-Mediated Interactions

Thermodynamic analysis provides fundamental insights into the driving forces behind molecular interactions, such as peptide self-assembly and ligand binding. For KLVFF systems, this involves studying parameters like enthalpy (ΔH), entropy (ΔS), and heat capacity (ΔCp). While direct calorimetric data for KLVFF binding to Aβ is sparse, computational methods and studies on analogous self-assembling peptide systems offer valuable information. acs.orgnih.gov

The self-assembly of KLVFF and related peptides is a thermodynamically driven process. acs.org Studies on similar self-assembling peptides show that aggregation can be either entropy-driven at low temperatures, due to the hydrophobic effect, or enthalpy-driven at higher temperatures. nih.gov Negative heat capacity changes observed in these systems confirm that hydrophobic interactions are a major driving force for self-assembly. nih.gov In the case of KLVFF, the aromatic interactions between phenylalanine residues are a significant factor influencing its self-assembly in solution. acs.org

In Silico Structure-Activity Relationship (SAR) Derivation

In silico structure-activity relationship (SAR) studies use computational models to link the chemical structure of a compound to its biological activity. For KLVFF, SAR studies aim to understand how modifications to its pentapeptide sequence affect its ability to inhibit Aβ aggregation. vu.nlmdpi.com These computational approaches accelerate the design of more potent and effective peptide-based inhibitors. arxiv.org

Researchers have computationally explored numerous modifications of the KLVFF sequence. One approach involves systematically replacing amino acids in the KLVFF sequence and using molecular simulations to predict the binding affinity of the new sequence to Aβ. arxiv.org This method identified several novel 5-residue peptide sequences with potentially higher binding strength to KLVFF's target site than KLVFF itself. arxiv.org

Other in silico and experimental studies have investigated specific chemical modifications, such as:

Terminal Group Modification: The inhibitory activity of KLVFF is sensitive to its N- and C-terminal groups. It was found that an iodinated peptide with an N-terminal amine and a C-terminal amide was the most effective inhibitor of Aβ fibril formation. researcher.life

Side-Chain Modification: Capping the lysine (B10760008) side chain with a tert-butyloxylcarbonyl (Boc) group was shown to screen repulsive electrostatic interactions, promoting self-assembly at a much lower concentration and influencing its ability to reduce Aβ toxicity. nih.gov

Backbone Modification: Creating a head-to-tail cyclic version of KLVFF has been shown to be a potent inhibitor of Aβ aggregation. Further computational and experimental work demonstrated that incorporating an additional phenyl group into a phenylalanine side chain of this cyclic peptide significantly improved its inhibitory activity. nih.gov

These SAR studies, combining computational prediction with experimental validation, provide a rational basis for the iterative optimization of KLVFF-based inhibitors. nih.govrsc.org

| KLVFF Derivative | Modification | Effect on Activity/Property | Reference |

| H₂N-KLVFF(4-I)-CONH₂ | Iodination and terminal amidation | Best inhibitor of Aβ fiber formation among tested variants. | researcher.life |

| NH₂-K(Boc)LVFF-CONH₂ | Boc protection of Lysine side chain | Promotes self-assembly at lower concentrations; reduces Aβ-induced toxicity. | nih.gov |

| cyclic-KLVFF | Head-to-tail cyclization | Potent inhibitory activity against Aβ aggregation. | nih.gov |

| RIVFF | Sequence Analogue (K→R, L→I) | Self-assembles into cytotoxic micelles with β-sheet structures. | rsc.org |

Translational Research Strategies and Biotechnological Applications of Klvff

Biomaterial Engineering and Functional Nanostructures

The unique characteristics of KLVFF are being harnessed to create sophisticated biomaterials and nanostructures with a range of biomedical applications. These materials leverage the peptide's ability to form ordered assemblies, providing a scaffold for functional materials with antimicrobial, regenerative, and drug-delivery capabilities.

Design of Antimicrobial Peptide-Based Materials

Derived from a protein associated with neurodegenerative disease, the KLVFF peptide fragment has been identified as a potent antimicrobial agent. acs.org This has led to the development of innovative antimicrobial materials. KLVFF can self-assemble into a fibrillar network, forming a self-healing hydrogel with both antibacterial and antifungal properties. nih.govacs.org A key advantage of these peptide-based materials is their high biocompatibility and selective toxicity toward microbial pathogens, while remaining non-cytotoxic to mammalian cells. nih.govacs.org The antimicrobial action of KLVFF involves the disruption of the bacterial membrane. acs.org This positions KLVFF-based materials as promising candidates for applications such as antimicrobial dressings for wound healing, helping to prevent infections commonly found in hospital environments. acs.org

Development of Peptide-Derived Hydrogels for Biomedical Applications

The self-assembly of KLVFF into a nanofibrillar network results in the formation of a self-healing hydrogel. acs.org This hydrogel can transition from a gel to a liquid state under shear stress and then reversibly return to its gel state, a property that is highly desirable for various biomedical applications. nih.govacs.org The rapid assembly of KLVFF into highly ordered macroscopic structures makes it an ideal candidate for use in wound healing and as a functional biomaterial. nih.govnih.gov The hydrogel's structure has been characterized using techniques such as Fourier Transform Infrared (FTIR) spectroscopy, which reveals a transition from a random coil to a β-sheet structure upon self-assembly, and Transmission Electron Microscopy (TEM), which illustrates the bundling of nanofibrils. acs.org The potential for these hydrogels in drug-releasing applications has also been explored using model small molecules. acs.org

Integration into Drug Delivery Platforms (e.g., Nanoparticle Carriers)

The KLVFF peptide has been successfully integrated into various drug delivery platforms, particularly nanoparticle carriers, to enhance the targeted delivery of therapeutic agents. nih.govnih.gov One of the primary applications is in the context of Alzheimer's disease, where KLVFF's ability to interact with Aβ aggregates is exploited. nih.gov KLVFF-functionalized nanoparticles have been shown to recognize and bind to amyloid plaques. nih.gov Polymeric nanoparticles, such as those made from poly(d,l-lactide-co-glycolide) (B1216819) (PLGA), have been engineered to carry KLVFF, demonstrating the potential to overcome the peptide's poor bioavailability and inability to cross the blood-brain barrier. nih.govdoaj.org These nanocarriers can be loaded with KLVFF and are designed to control its release. nih.gov The functionalization of nanoparticles with KLVFF confers the ability to target Aβ, and in some cases, to disaggregate fibrils and sequester toxic Aβ oligomers. researchgate.net

| Nanoparticle Type | Therapeutic Goal | Key Findings | References |

|---|---|---|---|

| Polymeric Nanoparticles (PLGA) | Overcoming poor bioavailability and blood-brain barrier penetration of KLVFF for Alzheimer's disease therapy. | Engineered nanoparticles can encapsulate and control the release of KLVFF. These nanoparticles show potential for brain targeting. | nih.govresearchgate.net |

| KLVFF-Modified Nanomagnets | Selective recognition and collection of Aβ from aqueous samples. | Nanomagnets decorated with KLVFF selectively bind to the homologous sequence in Aβ. | cnr.it |

| Composite with Manganese Dioxide Nanoclusters | Targeted delivery of Aβ inhibitors to the brain. | Fusion of KLVFF to other proteins and integration with manganese dioxide nanoclusters enhances targeting of amyloid plaques. | nih.gov |

Advanced Biosensing and Diagnostic Probe Development

The specific binding affinity of KLVFF for amyloid aggregates makes it a valuable tool in the development of advanced biosensors and diagnostic probes for neurodegenerative diseases.

Fluorescent Nanosensors for Amyloid Detection

KLVFF has been incorporated into fluorescent nanosensors for the detection of Aβ aggregates. researchgate.net These nanosensors can distinguish between different forms of Aβ aggregates, such as oligomers and fibrils. researchgate.net The recognition is mediated by aromatic, hydrophobic, and hydrogen-bond interactions. researchgate.net In one approach, KLVFF and its derivatives were used to create fluorescent nanoparticles that can detect Aβ at very low concentrations. researchgate.net Another strategy involves the functionalization of graphene oxide sheets with a KLVFF peptide conjugate to create a sensing layer for the electrical detection of Aβ. nih.govnih.gov This type of biosensor shows a selective and linear response to varying concentrations of the Aβ42 protein, a key biomarker for Alzheimer's disease. nih.gov

| Sensor Platform | Detection Principle | Target Analyte | Key Features | References |

|---|---|---|---|---|

| Fluorescent Peptide Nanoparticles | Fluorescence | Aβ aggregates (oligomers and fibrils) | Can distinguish between different Aβ aggregation states and detect Aβ at pg/mL levels. | researchgate.net |

| Graphene Oxide Functionalized with KLVFF | Electrical | Aβ42 protein | Provides a selective and linear electrical response to Aβ42 concentrations. | nih.govnih.govcnr.it |

| KLVFF@Amphiphilic Cyclodextrin/GO Nanohybrids | Electro-optical | β-amyloid peptides Aβ-40 and Aβ-42 | Designed for an integrated electro-optical detection platform for Alzheimer's disease biomarkers. | cnr.it |

Radiotracer Development for Amyloid Imaging (e.g., PET Ligands)

The ability of KLVFF to bind to the KLVFF sequence within the Aβ peptide makes it a candidate for the development of ligands for detecting amyloid deposits in the brain. google.com This has implications for diagnostic imaging techniques such as Positron Emission Tomography (PET). google.com While the direct development of a KLVFF-based radiotracer is an area of ongoing research, the principle of using KLVFF as a targeting moiety is well-established. nih.gov By labeling KLVFF or its derivatives with a positron-emitting radionuclide, it could potentially serve as a PET ligand for imaging amyloid plaques in vivo. The development of such probes is crucial for the early diagnosis and monitoring of Alzheimer's disease. google.com

Fundamental Research Tools for Protein Misfolding Studies

The unique characteristics of KLVFF make it an indispensable tool for investigating the molecular underpinnings of protein aggregation. Its ability to interact with Aβ and modulate its assembly provides a platform for dissecting the complex mechanisms of fibrillogenesis.

The One-Bead One-Compound (OBOC) combinatorial library method is a powerful technique for the rapid screening of vast numbers of peptide sequences to identify those with specific properties, such as self-assembly. In this methodology, each bead in a large library is functionalized with a unique peptide sequence.

KLVFF is a well-established self-assembling peptide and is often utilized as a positive control in OBOC screening assays. For instance, in a screening approach to identify new self-assembling peptides, beads displaying KLVFF can be N-terminally capped with a hydrophobicity-sensitive fluorescent molecule like nitro-1,2,3-benzoxadiazole (NBD). In an aqueous environment, the self-assembly of the KLVFF peptides on the bead creates hydrophobic pockets, which in turn causes the NBD to fluoresce. This provides a clear and reliable signal, validating the screening process and allowing for the confident identification of novel self-assembling sequences from the library.

| Screening Method | Role of KLVFF | Detection Principle |

| One-Bead One-Compound (OBOC) | Positive Control | Fluorescence activation of NBD in hydrophobic pockets formed by KLVFF self-assembly. |

Exploration of Cellular and Molecular Mechanisms (Non-Clinical)

Beyond its direct anti-aggregation properties, KLVFF has been instrumental in elucidating the broader cellular and molecular consequences of Aβ presence and the potential for therapeutic intervention. These non-clinical studies have revealed its influence on critical neuronal signaling pathways and cellular stress responses.

Research has demonstrated that KLVFF can modulate the activity of specific neurotransmitter receptors, particularly nicotinic acetylcholine (B1216132) receptors (nAChRs). Studies on rat synaptosomes have shown that KLVFF inhibits nAChRs located on dopaminergic nerve terminals in the nucleus accumbens. nih.govnih.gov This inhibitory action closely mimics that of the full-length Aβ1-40 peptide, suggesting that the 16-20 amino acid sequence is crucial for this modulatory effect. nih.govnih.gov

Interestingly, the effect of KLVFF appears to be dependent on its external binding to the receptor, as KLVFF entrapped within synaptosomes does not alter the receptor's function. nih.govnih.gov Furthermore, the inhibitory effect of KLVFF can be counteracted by the cholinergic agent desformylflustrabromine. nih.govnih.gov It is also noteworthy that not all nAChRs are sensitive to KLVFF; for example, those regulating noradrenaline release in the hippocampus are completely insensitive to the peptide. nih.govnih.gov This specificity suggests that KLVFF acts as a negative modulator of particular nAChR subtypes that influence dopamine (B1211576) transmission. nih.govnih.gov

| Receptor Target | Effect of KLVFF | Location | Comparison to Aβ1-40 |

| Nicotinic Acetylcholine Receptors (on dopaminergic terminals) | Inhibition | Nucleus Accumbens | Mimics the effect |

| Nicotinic Acetylcholine Receptors (regulating noradrenaline release) | No effect | Hippocampus | N/A |

| Muscarinic Receptors (on dopaminergic terminals) | No effect | Nucleus Accumbens | N/A |

The cAMP response element-binding protein (CREB) is a transcription factor critical for neuronal plasticity and memory. Its phosphorylated form, pCREB, is a key indicator of its activation. The broader Aβ peptide is known to impair the nitric oxide/cGMP/CREB signaling pathway, which is involved in long-term potentiation.

Recent studies have explored the direct effects of KLVFF and its derivatives on this crucial memory-related pathway. Research has shown that a conjugate of KLVFF, Memantine-Succinyl-KLVFF (Mem-Succ-KLVFF), and the related Succinyl-KLVFF (Succ-KLVFF) can affect the levels of pCREB in differentiated SH-SY5Y neuroblastoma cells. nih.gov This finding directly links the KLVFF sequence to the modulation of a critical signaling pathway involved in memory processes, further highlighting its potential as a research tool and a basis for therapeutic development. nih.gov

Protein aggregation, particularly of Aβ, is associated with increased oxidative stress, a condition that contributes to neuronal damage. Research has indicated that KLVFF can play a role in mitigating this oxidative stress.

In studies using SH-SY5Y cells, it has been observed that KLVFF can reduce the generation of reactive oxygen species (ROS) induced by Aβ42. researchgate.net Fluorescence experiments have shown a decrease in DCFH-DA fluorescence intensity, a marker for ROS, as the concentration of KLVFF increases. researchgate.net This suggests that KLVFF may alleviate oxidative stress by interacting with Aβ42 and interfering with its aggregation process, which is a known source of ROS production. researchgate.net The combination of KLVFF with other antioxidant compounds, such as (-)-epigallocatechin-3-gallate (EGCG), has shown a promising reduction in ROS levels. researchgate.net

| Experimental Model | Stressor | Effect of KLVFF | Measurement |

| SH-SY5Y cells | Aβ42 monomers | Reduction of ROS | DCFH-DA fluorescence intensity |

Future Directions and Emerging Paradigms in Klvff Research

Rational Design of Next-Generation Peptide Modulators with Enhanced Efficacy and Specificity

The rational design of new modulators based on the KLVFF sequence is a primary focus of current research. A key strategy involves a modular approach, where KLVFF acts as the "recognition element" that binds to Aβ, while a "disrupting element" is attached to interfere with the aggregation process. nih.gov This has led to the creation of hybrid peptides with enhanced properties. For instance, attaching a sequence of three or more lysine (B10760008) residues to KLVFF was found to significantly increase protection against Aβ toxicity. nih.gov

Further refinements to the KLVFF scaffold include chemical modifications to improve stability and activity. Research has shown that altering the terminal groups or introducing halogenated amino acids can enhance the peptide's inhibitory capabilities. researcher.liferesearchgate.net Integrating unnatural amino acids into the peptide sequence is another promising avenue to increase resistance to degradation by proteases, thereby improving metabolic stability. researchgate.net

A more complex approach involves fusing KLVFF with other functional peptides or proteins to create multifunctional agents. One such construct combines KLVFF with transthyretin (TTR), a protein known to inhibit Aβ aggregation, and Penetratin, a cell-penetrating peptide that facilitates passage across the blood-brain barrier. mdpi.comnih.gov This fusion protein, KLVFF-TTR-Pen (KTP), is designed to enhance brain delivery and targeting of amyloid plaques. mdpi.com

Table 1: Examples of KLVFF-Based Modulators

| Modulator Type | Recognition Element | Disrupting/Functional Element | Intended Enhancement |

|---|---|---|---|

| Hybrid Peptide | KLVFF | Lysine Hexamer | Increased disruption of Aβ aggregation nih.gov |

| Halogenated Peptide | KLVFF (with iodinated Phe) | N-terminal amine, C-terminal amide | Improved inhibition of Aβ fiber formation researcher.life |

Comprehensive Structure-Activity-Mechanism Correlations for Optimized Design

A deep understanding of how KLVFF interacts with Aβ is crucial for designing more effective inhibitors. The primary mechanism involves the KLVFF peptide selectively binding to the homologous KLVFF sequence within the full-length Aβ peptide. acs.orgnih.gov This binding physically blocks the sites necessary for the ordered packing of β-sheets, thereby inhibiting fibril formation. acs.org Studies have confirmed that the lysine, leucine, and phenylalanine residues are all critical for this binding and inhibitory activity. researchgate.net

Molecular dynamics (MD) simulations have provided granular insights into this interaction. These computational studies show that KLVFF preferentially binds to the lateral face of Aβ hexamer models. researchgate.net This binding induces conformational changes that lead to the partial detachment of monomers at the ends of the fibril, destabilizing the entire structure and hindering the addition of new Aβ monomers. researchgate.net

Modifications to the KLVFF structure directly correlate with its activity and mechanism. For example, N-terminally acetylating the peptide (Ace-KLVFF) was found to enhance its interaction with the Aβ hexamer. researchgate.net However, instead of destabilizing the fibril, the acetylated peptide blocks fibril growth by binding more tightly to the terminal monomers, preventing further elongation. researchgate.net Similarly, linking KLVFF to charged disrupting elements, such as anionic glutamic acid chains (KLVFFEEEE), has been shown to be as effective as cationic lysine chains in preventing Aβ toxicity, while neutral polar groups (KLVFFSSSS) were ineffective. nih.gov This highlights the critical role of charged domains in the disrupting element's function.

Exploration of Polymorphism Control for Tailored Material Properties

An emerging area of KLVFF research is its use in controlling the polymorphism of amyloid aggregates, which could lead to materials with tailored properties. Amyloid polymorphism refers to the ability of Aβ to form a variety of aggregate structures with different morphologies and toxicities. nih.gov Research has shown that molecules designed to interact with the KLVFF region can influence the final structure of the aggregates.

For example, certain small molecules identified through computational screening were found to alter Aβ aggregation pathways, resulting in distinct macrostructures such as distorted protofibrils with buds, double-stranded "spaghetti-like" agglomerates, or highly regular rectangular sheets, rather than typical fibrils. nih.gov This suggests a potential to direct the self-assembly process away from toxic oligomeric species towards less harmful, or even potentially useful, structures.

Furthermore, direct modification of the KLVFF peptide itself can be used to engineer self-assembly. By strategically introducing halogen atoms (e.g., iodine or bromine) to one or both of the phenylalanine rings in the KLVFF sequence, researchers have been able to control the peptide's self-assembly into four different, predictable nano-architectures. researchgate.net This demonstrates that chemical modification of the core KLVFF sequence is a viable strategy for engineering novel amyloid-based nanomaterials.

Development of Non-Peptidic Mimics and Small-Molecule Inhibitors Inspired by KLVFF

While peptide-based inhibitors show promise, they can suffer from poor stability and bioavailability in vivo. This has driven the development of non-peptidic and small-molecule inhibitors that mimic the function of KLVFF. researchgate.net The KLVFF binding site on Aβ serves as a key target for the rational design of these molecules. nih.gov

One successful approach is the use of pharmacophore-based virtual screening. By modeling the Aβ dimerization surface, which includes the KLVFF region, researchers can computationally screen large databases for small molecules with complementary shapes and chemical properties that are predicted to disrupt Aβ-Aβ interaction. nih.gov

Another innovative strategy is the creation of peptoid mimics. Peptoids are a class of peptide mimics that use a different backbone structure, making them resistant to degradation by proteases. The peptoid JPT1 was specifically designed to mimic KLVFF by incorporating aromatic groups spaced to match the Aβ β-sheet structure. uark.edu Interestingly, JPT1 was found to accelerate Aβ aggregation but resulted in a lower amount of fibrillar structures at equilibrium, suggesting it may divert aggregation along a pathway that bypasses the formation of toxic soluble oligomers. uark.edu

The use of natural compounds in conjunction with KLVFF is also being explored. The polyphenol (-)-epigallocatechin-3-gallate (EGCG), a compound found in green tea, has been used alongside KLVFF to create a synergistic inhibitory system. acs.org

Synergistic Therapeutic and Diagnostic Approaches Utilizing KLVFF Scaffolds

The versatility of the KLVFF peptide has enabled its use in integrated systems that combine therapeutic and diagnostic functions. These synergistic approaches often leverage nanotechnology and multifunctional constructs to enhance performance.

Therapeutic Synergy:

Binary Modulators: KLVFF has been combined with the polyphenol EGCG. acs.org KLVFF acts as a "peptide breaker" by binding to the Aβ core, while EGCG stabilizes the random coil structure of Aβ. Together, they show a synergistic effect, inhibiting Aβ aggregation and reducing neurotoxicity more effectively than either compound alone. acs.org

Multifunctional Nanocomposites: To create an all-in-one therapeutic agent, KLVFF has been incorporated into a fusion protein (KTP) and combined with manganese dioxide (MnO₂) nanoclusters. mdpi.comnih.gov This composite, KTP@MnO₂, combines the Aβ-targeting of KLVFF, the blood-brain barrier penetration of Penetratin, and the reactive oxygen species (ROS) scavenging activity of MnO₂. nih.gov

Advanced Delivery Systems: To overcome the challenge of delivering the peptide to the brain, KLVFF has been loaded into engineered polymeric nanoparticles (NPs). nih.gov These NPs can protect the peptide from degradation and facilitate its transport across the blood-brain barrier, potentially allowing for the disaggregation of existing plaques, not just the inhibition of new ones. nih.gov

Diagnostic Synergy:

Biosensors: The specific binding affinity of KLVFF for Aβ has been exploited to create diagnostic devices. Graphene oxide sheets functionalized with KLVFF have been used as a sensing layer for the electrical detection of the Aβ42 biomarker. nih.govcnr.it This technology shows promise for the development of sensitive, noninvasive biosensors for the early diagnosis of Alzheimer's disease. cnr.it

Table 2: Synergistic Approaches Using KLVFF Scaffolds

| Approach | KLVFF Role | Synergistic Partner(s) | Application |

|---|---|---|---|

| Binary Modulator | Aβ Binding/Inhibition | EGCG (Polyphenol) | Enhanced therapeutic inhibition of Aβ aggregation acs.org |

| Multifunctional Nanocomposite | Aβ Targeting | TTR, Penetratin, MnO₂ | Therapeutic: Aβ inhibition, BBB penetration, ROS scavenging nih.gov |

| Nanoparticle Delivery | Therapeutic Cargo | Polymeric Nanoparticles (NPs) | Therapeutic: Enhanced delivery across the BBB nih.gov |

Advanced Computational Methodologies for Predictive Peptide Design and Validation

The design of novel KLVFF-based molecules is increasingly reliant on sophisticated computational methods. These tools allow for the prediction and validation of peptide structures and their interactions, accelerating the development process and reducing reliance on costly and time-consuming experimental work.

Molecular Dynamics (MD) Simulations: Microsecond-scale MD simulations are used to model the dynamic interaction between KLVFF (and its derivatives) and Aβ oligomers at an atomic level. researchgate.net These simulations can reveal preferred binding sites, conformational changes, and the underlying mechanisms of inhibition, providing crucial information for designing peptides with improved affinity and specificity. researchgate.net